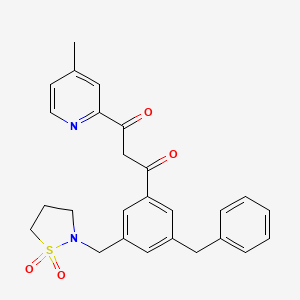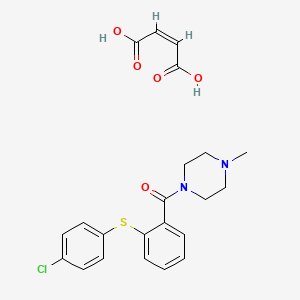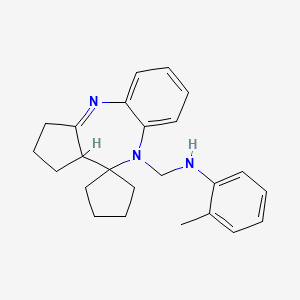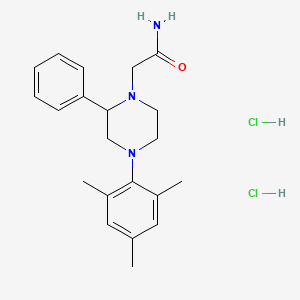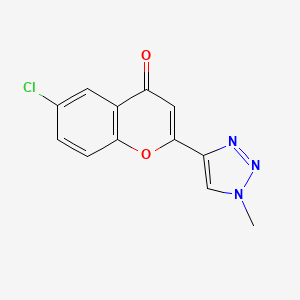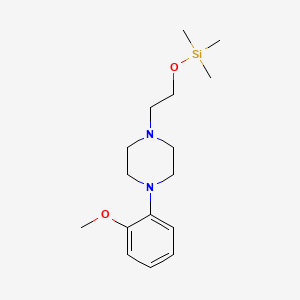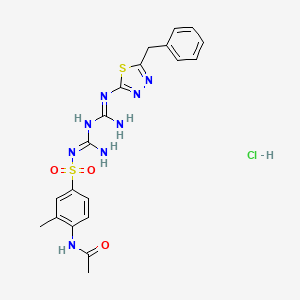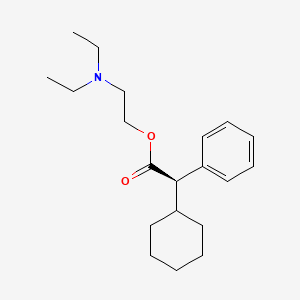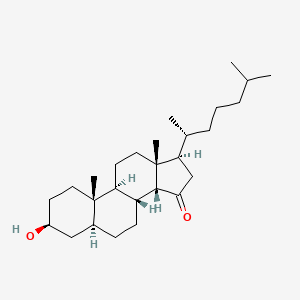
3-Hydroxycholestan-15-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxycholestan-15-one can be synthesized through several methods. One common approach involves the stereoselective catalytic hydrogenation of the corresponding diones using Urushibara nickel A catalyst in cyclohexane . The reaction is carried out at 35°C under high hydrogen pressure, followed by chromatographic purification and recrystallization from ethanol to obtain the desired product in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale catalytic hydrogenation processes similar to those used in laboratory synthesis. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxycholestan-15-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form ketones or aldehydes.
Reduction: The oxo group at the 15-position can be reduced to form hydroxyl derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride or alkyl halides are employed for esterification or etherification reactions.
Major Products Formed
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of 15-hydroxy derivatives.
Substitution: Formation of esters or ethers depending on the substituent used.
Applications De Recherche Scientifique
3-Hydroxycholestan-15-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxycholestan-15-one involves its interaction with specific molecular targets and pathways. It can modulate steroid hormone receptors and influence various signaling pathways, including the PI3K/AKT and MAPK pathways . These interactions result in changes in gene expression and cellular behavior, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxycholestan-7-one: Another hydroxysteroid with a hydroxyl group at the 3-position and an oxo group at the 7-position.
5α-Cholestan-3β-ol-7-one: A compound with similar structural features but differing in the position of the oxo group.
Uniqueness
3-Hydroxycholestan-15-one is unique due to the specific positioning of the oxo group at the 15-position, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact differently with molecular targets compared to other similar compounds, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
80656-52-6 |
|---|---|
Formule moléculaire |
C27H46O2 |
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
(3S,5S,8R,9S,10S,13R,14R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-23,25,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23-,25+,26+,27-/m1/s1 |
Clé InChI |
BHOGPBCKBGSAIM-BVFSTIHWSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC(=O)[C@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CC(=O)C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


